Cas no 66310-10-9 (N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate)

66310-10-9 structure
Produktname:N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate
N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, tetrafluoroborate(1-)
- 1-Benzyl-2,4,6-triphenylpyridinium tetrafluoroborate
- N-BENZYL-2,4,6-TRIPHENYLPYRIDINIUM TETRAFLUOROBORATE
- 1,2,4-Benzenetricarbonitrile,5-(phenylmethyl)
- 1-benzyl-2,4,5-tricyanobenzene
- 1-Benzyl-2,4,5-tricyanobenzol
- 1-benzyl-2,4,6-tetraphenylpyridinium tetrafluoroborate
- N-benzyl-2,4,6-triphenyl pyridinium boron tetrafluoride
- 66310-10-9
- 1-benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate
- 1-benzyl-2,4,6-triphenylpyridin-1-iumtetrafluoroborate
- CS-0358094
- N-BENZYL-2,4,6-TRIPHENYL PYRIDINIUM TETRAFLUOROBORATE
- 1-benzyl-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate
- N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate
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- MDL: MFCD00960867
- Inchi: InChI=1S/C30H24N.BF4/c1-5-13-24(14-6-1)23-31-29(26-17-9-3-10-18-26)21-28(25-15-7-2-8-16-25)22-30(31)27-19-11-4-12-20-27;2-1(3,4)5/h1-22H,23H2;/q+1;-1
- InChI-Schlüssel: HFFQDUCESBXLGP-UHFFFAOYSA-N
- Lächelt: [B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Berechnete Eigenschaften
- Genaue Masse: 485.19400
- Monoisotopenmasse: 485.1937926g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 36
- Anzahl drehbarer Bindungen: 5
- Komplexität: 496
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 3.9Ų
Experimentelle Eigenschaften
- PSA: 3.88000
- LogP: 8.32340
N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | N289335-250mg |
N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate |
66310-10-9 | 250mg |
$ 295.00 | 2022-06-02 | ||
eNovation Chemicals LLC | Y1263911-50mg |
N-BENZYL-2,4,6-TRIPHENYL PYRIDINIUM TETRAFLUOROBORATE |
66310-10-9 | 90% | 50mg |
$275 | 2023-05-17 | |
abcr | AB229964-1g |
N-Benzyl-2,4,6-triphenylpyridinium tetrafluoroborate |
66310-10-9 | 1g |
€476.10 | 2023-09-12 | ||
eNovation Chemicals LLC | Y1263911-1g |
N-BENZYL-2,4,6-TRIPHENYL PYRIDINIUM TETRAFLUOROBORATE |
66310-10-9 | 90% | 1g |
$295 | 2024-06-06 | |
Apollo Scientific | PC31766-250mg |
N-Benzyl-2,4,6-triphenylpyridinium tetrafluoroborate |
66310-10-9 | 250mg |
£192.00 | 2025-02-21 | ||
TRC | N289335-500mg |
N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate |
66310-10-9 | 500mg |
$ 465.00 | 2022-06-02 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-506536-1 g |
N-Benzyl-2,4,6-triphenylpyridinium tetrafluoroborate, |
66310-10-9 | 1g |
¥3,881.00 | 2023-07-10 | ||
A2B Chem LLC | AH13523-1g |
N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate |
66310-10-9 | 96% | 1g |
$175.00 | 2024-04-19 | |
1PlusChem | 1P00FB6B-250mg |
N-BENZYL-2,4,6-TRIPHENYL PYRIDINIUM TETRAFLUOROBORATE |
66310-10-9 | 96% | 250mg |
$94.00 | 2025-02-27 | |
abcr | AB229964-250mg |
N-Benzyl-2,4,6-triphenylpyridinium tetrafluoroborate; . |
66310-10-9 | 250mg |
€120.10 | 2024-04-16 |
N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate Verwandte Literatur
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1. Advances in C-alkynylation of sugars and its application in organic synthesisMadhu Babu Tatina,Altaf Hussain,Ashtosh Kumar Dhas,Debaraj Mukherjee RSC Adv. 2016 6 75960
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2. Preparation of optically active azophenolic crown ethers containing 1-phenylethane-1,2-diol and 2,4-dimethyl-3-oxapentane-1,5-diol as a chiral subunit: temperature-dependent enantiomer selectivity in the complexation with chiral amines?1Kazuko Ogasahara,Keiji Hirose,Yoshito Tobe,Koichiro Naemura J. Chem. Soc. Perkin Trans. 1 1997 3227
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3. Advances in C-alkynylation of sugars and its application in organic synthesisMadhu Babu Tatina,Altaf Hussain,Ashtosh Kumar Dhas,Debaraj Mukherjee RSC Adv. 2016 6 75960
-
4. Preparation and enantiomer recognition behaviour of azophenolic crown ethers containing cis-cyclohexane-1,2-diol as the chiral centreKoichiro Naemura,Sachiko Takeuchi,Keiji Hirose,Yoshito Tobe,Takahiro Kaneda,Yoshiteru Sakata J. Chem. Soc. Perkin Trans. 1 1995 213
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5. Synthesis of α-C-glycopyranosides of D-galactosamine and D-glucosamine via iodocyclization of corresponding glycals and silver tetrafluoroboranuidepromoted alkynylation at the anomeric centreChristine Leteux,Alain Veyrières J. Chem. Soc. Perkin Trans. 1 1994 2647
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:66310-10-9)N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate

Reinheit:99%
Menge:1g
Preis ($):240.0